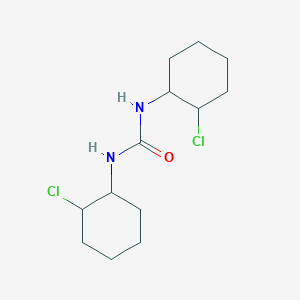
1,3-Bis(2-chlorocyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-chlorocyclohexyl)urea is a chemical compound with the molecular formula C₁₃H₂₂Cl₂N₂O and a molecular weight of 293.233 g/mol It is characterized by the presence of two chlorocyclohexyl groups attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-chlorocyclohexyl)urea typically involves the reaction of 2-chlorocyclohexylamine with phosgene or a phosgene equivalent in the presence of a base. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 2-chlorocyclohexylamine to form the desired urea derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-chlorocyclohexyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the chlorocyclohexyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, where the chlorine atoms are replaced by the nucleophiles.
Hydrolysis: The primary products are 2-chlorocyclohexylamine and carbon dioxide.
Applications De Recherche Scientifique
1,3-Bis(2-chlorocyclohexyl)urea has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-chlorocyclohexyl)urea involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cell membrane integrity and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-chlorocyclohexyl)thiourea: Similar structure but contains sulfur instead of oxygen in the urea moiety.
1,3-Bis(2-chlorocyclohexyl)guanidine: Contains a guanidine group instead of a urea group.
1,3-Bis(2-chlorocyclohexyl)carbamate: Contains a carbamate group instead of a urea group.
Uniqueness
1,3-Bis(2-chlorocyclohexyl)urea is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
13908-80-0 |
|---|---|
Formule moléculaire |
C13H22Cl2N2O |
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
1,3-bis(2-chlorocyclohexyl)urea |
InChI |
InChI=1S/C13H22Cl2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h9-12H,1-8H2,(H2,16,17,18) |
Clé InChI |
HEBOXYNUDXBKBC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)NC(=O)NC2CCCCC2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B14014855.png)
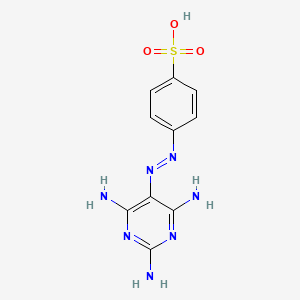
![2-Phenylimidazo[1,2-a]pyridin-3-ol](/img/structure/B14014857.png)
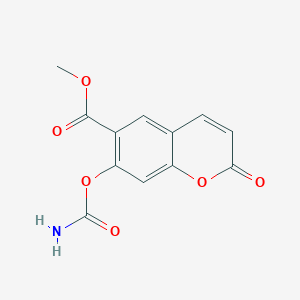

![(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B14014871.png)
![7h-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-(methylthio)-7-pentofuranosyl-](/img/structure/B14014875.png)
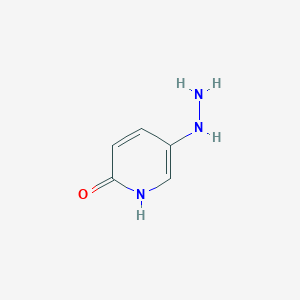
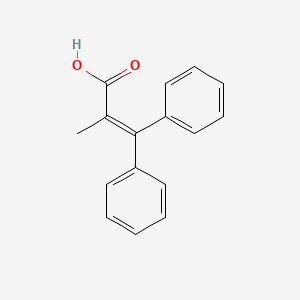
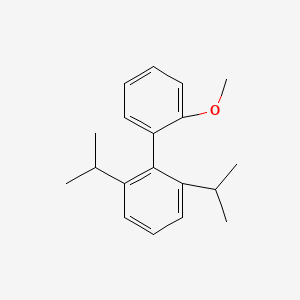
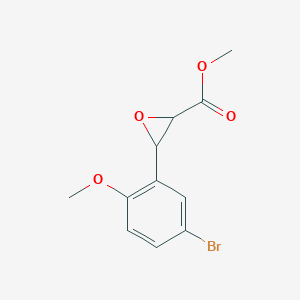
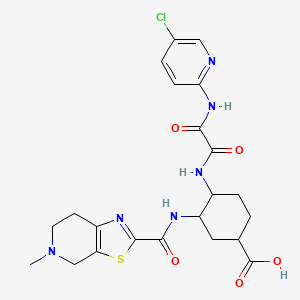
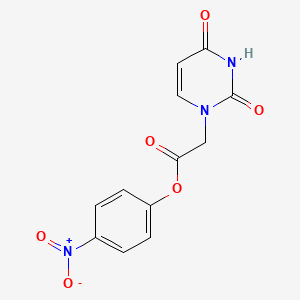
![[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate](/img/structure/B14014932.png)
